1-Chloro-4-fluorobenzene

SNAr Photochemistry Fluoroarene Functionalization

1-Chloro-4-fluorobenzene is a para-disubstituted dihalobenzene bearing both chlorine and fluorine substituents on an aromatic ring. This halogen pairing imparts a unique electronic profile—combining the strong −I effect of fluorine with the polarizable, leaving-group potential of chlorine—that directly governs its reactivity in cross-coupling, nucleophilic aromatic substitution (SNAr), and directed metalation.

Molecular Formula C6H4ClF
Molecular Weight 130.55 g/mol
CAS No. 352-33-0
Cat. No. B165104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-fluorobenzene
CAS352-33-0
Molecular FormulaC6H4ClF
Molecular Weight130.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)Cl
InChIInChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H
InChIKeyRJCGZNCCVKIBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-fluorobenzene (CAS 352-33-0): A Dihalogenated Benzene Building Block for Precision Synthesis


1-Chloro-4-fluorobenzene is a para-disubstituted dihalobenzene bearing both chlorine and fluorine substituents on an aromatic ring [1]. This halogen pairing imparts a unique electronic profile—combining the strong −I effect of fluorine with the polarizable, leaving-group potential of chlorine—that directly governs its reactivity in cross-coupling, nucleophilic aromatic substitution (SNAr), and directed metalation [2]. With a molecular weight of 130.55 g/mol, boiling point of 129–130 °C, density of 1.226 g/mL (25 °C), and refractive index (n20/D) of 1.495, the compound is a stable, distillable liquid that serves as a versatile intermediate in pharmaceutical, agrochemical, and materials synthesis .

Why 1-Chloro-4-fluorobenzene Cannot Be Replaced by Simple Halobenzene Analogs in Regioselective Transformations


Halogenated benzene analogs such as chlorobenzene, fluorobenzene, or 1-bromo-4-fluorobenzene are not interchangeable with 1-chloro-4-fluorobenzene in synthetic workflows requiring specific regio- and chemoselectivity. The differential ortho/para directing effects of fluorine versus chlorine, combined with the distinct leaving-group aptitudes of C–Cl versus C–Br or C–F bonds, dictate reaction outcomes in SNAr, lithiation, and cross-coupling . Generic substitution with a mono-halobenzene eliminates the dual-reactivity handle, while bromo analogs (e.g., 1-bromo-4-fluorobenzene) exhibit altered leaving-group kinetics and metalation site preferences that can drastically shift product distributions and yields [1][2]. The evidence presented in Section 3 quantifies these critical performance gaps.

Quantitative Differentiation of 1-Chloro-4-fluorobenzene: Head-to-Head Performance vs. Key Analogs


Superior Yield in Photochemical SNAr: 1-Chloro-4-fluorobenzene Outperforms Bromo Analog

In a direct comparison under identical photochemical SNAr conditions (blue LED, DDQ, methanol, DCE/TFE, ~40 °C), 1-chloro-4-fluorobenzene delivered a 62% isolated yield of 1-chloro-4-methoxybenzene, while the corresponding bromo analog (1-bromo-4-fluorobenzene) yielded only 39% [1]. The ortho-isomer 1-chloro-2-fluorobenzene produced an even lower 35% yield, confirming the para-substitution pattern as the optimal geometry for this transformation [1].

SNAr Photochemistry Fluoroarene Functionalization

High-Yield Regioselective Ortho-Lithiation: 86% Yield of 5-Chloro-2-fluorobenzoic Acid

Treatment of 1-chloro-4-fluorobenzene with potassium tert-butoxide/butyllithium (superbase reagent) followed by CO₂ quench gave 5-chloro-2-fluorobenzoic acid in 86% isolated yield as the major product, with only trace amounts of the regioisomeric 2-chloro-5-fluorobenzoic acid [1]. The same superbase conditions applied to 1-bromo-4-fluorobenzene produced improved yields relative to LDA but the chloro analog remains the benchmark substrate for this transformation class .

Directed ortho-metalation Lithiation Fluoroarene Functionalization

Electrochemical Fluorination Regioselectivity: Para-Product Favored 3:1 Over Ortho

In the electrochemical fluorination of chlorobenzene in Et₄NF·mHF, the primary products are 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene, formed in a molar ratio of approximately 1:3 (ortho:para) [1]. This 3:1 para-selectivity underscores the favorable formation of the 1,4-disubstituted isomer under anodic fluorination conditions, a factor that can influence synthetic route planning when 1-chloro-4-fluorobenzene is desired as a downstream building block [1].

Electrochemical fluorination Regioselectivity Halobenzene

Distinct Fluorescence Decay Kinetics: Chloro vs. Fluoro Halobenzenes

Fluorescence studies of 4-substituted halobenzenes in isooctane and acetonitrile reveal that while radiative decay rates are similar (~5 × 10⁷ s⁻¹), the non-radiative decay rate for chloro derivatives is approximately 5 times higher than for fluoro derivatives (~10⁹ s⁻¹ for chloro vs. ~2 × 10⁸ s⁻¹ for fluoro) [1]. This differential photophysical behavior, attributed to more efficient S₁ → Tₙ intersystem crossing in chloro compounds, is relevant to applications where excited-state properties (e.g., photostability, energy transfer) govern material performance [1].

Fluorescence Photophysics Halobenzene

Validated Analytical Utility: Certified Internal Standard for EPA and Pesticide Methods

1-Chloro-4-fluorobenzene is commercially supplied as a certified internal standard for EPA GRO (Gasoline Range Organics) methods, typically at 2500 µg/mL in purge-and-trap methanol . It is also employed as an internal standard for the GC-MS determination of chlorothalonil, carbaryl, and other pesticides in fruits and vegetables . This established, method-specific utility distinguishes the compound from other halobenzenes that lack similar regulatory validation.

Analytical chemistry Internal standard Environmental analysis

High-Impact Application Scenarios Where 1-Chloro-4-fluorobenzene Demonstrates Quantifiable Advantage


Suzuki–Miyaura and SNAr-Derived Pharmaceutical Intermediates

The 62% photochemical SNAr yield advantage over the bromo analog (Section 3, Evidence 1) and the 86% ortho-lithiation yield (Evidence 2) make 1-chloro-4-fluorobenzene a preferred entry point for synthesizing biaryl and functionalized fluoroarene cores found in anti-inflammatory and anticancer drug candidates [1][2]. The para-disubstitution pattern ensures predictable regioselectivity in downstream cross-coupling reactions .

Electrochemical and Flow Chemistry Synthesis Routes

The 3:1 para-selectivity observed in electrochemical fluorination (Section 3, Evidence 3) positions 1-chloro-4-fluorobenzene as a favorable product in anodic fluorination workflows, simplifying purification when this isomer is the target. This inherent regiochemical bias can be leveraged in continuous flow electrochemical syntheses to improve space-time yield and reduce isomeric waste [3].

Analytical Reference Standards for Environmental and Food Safety Compliance

As a certified internal standard for EPA GRO methods and multi-pesticide residue analysis (Section 3, Evidence 5), 1-chloro-4-fluorobenzene is a validated procurement item for environmental testing laboratories and food safety facilities requiring traceable, method-compliant analytical workflows .

Specialty Polymer Chlorination Medium

Patent literature establishes 1-chloro-4-fluorobenzene as an inert reaction medium for the chlorination of C₂–C₈ olefin polymers, offering a non-ozone-depleting alternative to traditional chlorinated solvents [4]. The compound's halogenation pattern renders it resistant to further chlorination under the specified conditions, preserving solvent integrity and enabling polymer dispersion throughout the reaction.

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